molecular formula C12H13N3O4 B1339964 Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate CAS No. 914223-27-1

Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate

Cat. No.: B1339964
CAS No.: 914223-27-1
M. Wt: 263.25 g/mol
InChI Key: BQWLVUZTOGLWIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate typically involves the reaction of tert-butyl cyanoacetate with 5-nitropyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the cyano group.

Major Products Formed

    Oxidation: Formation of nitroso or other higher oxidation state compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl cyanoacetate: A precursor in the synthesis of Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate.

    5-nitropyridine-2-carbaldehyde: Another precursor used in the synthesis.

    Tert-butyl 2-cyano-2-(4-nitropyridin-2-YL)acetate: A similar compound with a nitro group at a different position on the pyridine ring.

Uniqueness

This compound is unique due to the specific positioning of the nitro group on the pyridine ring, which can influence its reactivity and biological activity compared to other similar compounds .

Biological Activity

Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate is a chemical compound with notable potential in medicinal chemistry. Its unique structure, which combines a tert-butyl group, a cyano group, and a nitropyridine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

  • Molecular Formula : C₁₂H₁₃N₃O₄
  • Molecular Weight : 263.25 g/mol
  • Structure : The compound features a tert-butyl group attached to a cyano group and a nitropyridine ring, which influences its reactivity and biological properties.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Nitration Reactions : The compound acts as a nitrating agent, potentially affecting cellular signaling pathways through the modification of proteins by nitration.
  • Bioreduction : The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Preliminary studies suggest that the compound has antimicrobial properties. It has been tested against several bacterial strains, showing significant inhibition of growth, which may be attributed to its ability to disrupt bacterial cell function through nitration.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. It may target specific kinases involved in cell cycle regulation, similar to other pyridine derivatives that have demonstrated selective inhibition of cancer cell proliferation .

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique aspects of this compound:

Compound Name Structure Features Unique Aspects
5-NitropyridineNitropyridine structureCommonly used in organic synthesis
Tert-butyl cyanoacetateCyano group without nitro substitutionSimpler structure; less biological activity
Methyl 4-nitrobenzoateNitro group on aromatic ringDifferent reactivity profile due to aromaticity

This table illustrates how this compound stands out due to its combination of functionalities that can influence both reactivity and biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Study : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Anticancer Research : A study focused on the compound's effects on cancer cell lines revealed that it could induce apoptosis in specific cancer types by modulating kinase activity involved in cell cycle regulation .
  • Mechanistic Insights : Research involving biochemical assays indicated that the compound might disrupt key signaling pathways in cancer cells, leading to reduced viability and increased apoptosis rates.

Properties

IUPAC Name

tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)9(6-13)10-5-4-8(7-14-10)15(17)18/h4-5,7,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWLVUZTOGLWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559595
Record name tert-Butyl cyano(5-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914223-27-1
Record name tert-Butyl cyano(5-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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